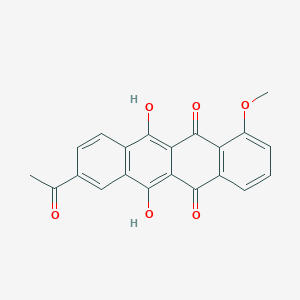

5,12-Dihydro-6,11-dihydroxy-1-methoxy-8-acetyl-naphthacene-5,12-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dianhydrodaunomycinone is a derivative of daunomycin, an anthracycline antibiotic. It is known for its cytotoxic properties and is used in various scientific research applications, particularly in the field of oncology. The compound is characterized by its complex molecular structure, which includes a tetracyclic ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dianhydrodaunomycinone can be synthesized through the acid hydrolysis of daunomycin. The process involves the removal of the sugar moiety (daunosamine) from daunomycin, resulting in the formation of the aglycone, daunomycinone. Further dehydration of daunomycinone leads to the formation of dianhydrodaunomycinone .

Industrial Production Methods: Industrial production of dianhydrodaunomycinone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.

Types of Reactions:

Oxidation: Dianhydrodaunomycinone can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at various positions on the tetracyclic ring system, often involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can result in the formation of hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

Dianhydrodaunomycinone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: Used as a model compound for studying the reactivity of anthracyclines.

Biology: Investigated for its cytotoxic effects on various cell lines, including cancer cells.

Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit cell proliferation.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of dianhydrodaunomycinone involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the induction of apoptosis in cancer cells. The primary molecular targets include topoisomerase II, an enzyme critical for DNA replication .

Vergleich Mit ähnlichen Verbindungen

Daunomycin: The parent compound from which dianhydrodaunomycinone is derived.

Adriamycin (Doxorubicin): Another anthracycline antibiotic with similar cytotoxic properties.

Epirubicin: A derivative of doxorubicin with a slightly different molecular structure.

Uniqueness: Dianhydrodaunomycinone is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike daunomycin, dianhydrodaunomycinone lacks the sugar moiety, which affects its solubility and interaction with cellular targets. Compared to adriamycin and epirubicin, dianhydrodaunomycinone has a different mechanism of action and spectrum of activity, making it a valuable compound for specific research applications .

Biologische Aktivität

5,12-Dihydro-6,11-dihydroxy-1-methoxy-8-acetyl-naphthacene-5,12-dione is a complex organic compound classified as a naphthacenequinone. Its structure features multiple functional groups, including hydroxyl (-OH), methoxy (-OCH₃), and acetyl (-COCH₃) moieties, which enhance its chemical reactivity and potential biological activity. This compound has garnered attention in recent research due to its promising therapeutic properties, particularly in the context of anticancer activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H14O5. The structural arrangement is pivotal for its biological activity:

| Position | Functional Group |

|---|---|

| 1 | Methoxy |

| 6 | Hydroxy |

| 8 | Acetyl |

| 11 | Hydroxy |

The presence of these functional groups contributes to the compound's reactivity and interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthoquinone derivatives similar to this compound. In particular:

- Cell Viability Assays : Research utilizing A549 human lung carcinoma cells demonstrated that naphthoquinone derivatives exert selective cytotoxic effects. For instance, compounds derived from similar structures showed significant reduction in cell viability compared to untreated controls and standard chemotherapeutic agents like doxorubicin (DOX) .

- Mechanism of Action : Studies suggest that these compounds may induce apoptosis through various pathways, including the inhibition of COX-2 mediated processes. The structure-activity relationship indicates that specific substitutions on the naphthoquinone core enhance anticancer efficacy .

- Dose-Dependent Effects : The anticancer activity was found to be dose-dependent. Compounds were tested at concentrations ranging from 0 to 200 µM, revealing that certain derivatives exhibited IC50 values as low as 5.8 µM, indicating high potency against cancer cells .

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, a comparison with other naphthoquinone derivatives is essential:

| Compound Name | IC50 (µM) | Cancer Cell Line | Notes |

|---|---|---|---|

| 5,12-Dihydro-6,11-dihydroxy... | 20.6 | A549 | Moderate potency |

| Doxorubicin | ~30.0 | A549 | Standard chemotherapeutic agent |

| Naphthoquinone Derivative (Compound 9) | 5.8 | A549 | Most potent among tested compounds |

Case Studies

In a study focusing on naphthoquinone derivatives, it was observed that specific substitutions significantly influenced biological activity. For example:

Eigenschaften

Molekularformel |

C21H14O6 |

|---|---|

Molekulargewicht |

362.3 g/mol |

IUPAC-Name |

8-acetyl-6,11-dihydroxy-1-methoxytetracene-5,12-dione |

InChI |

InChI=1S/C21H14O6/c1-9(22)10-6-7-11-13(8-10)20(25)16-17(18(11)23)21(26)15-12(19(16)24)4-3-5-14(15)27-2/h3-8,23,25H,1-2H3 |

InChI-Schlüssel |

DQSZAELCZBDXKD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC2=C(C=C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)OC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.